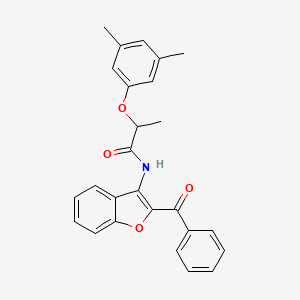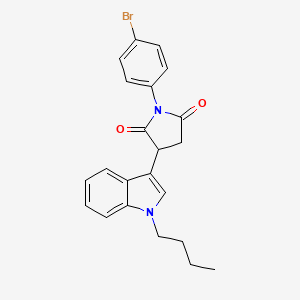![molecular formula C20H24N2O3S B11569441 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B11569441.png)
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole involves several steps, starting with the preparation of the benzimidazole core. The process typically includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzimidazole core using sulfonyl chlorides in the presence of a base.
Ethoxy and methylethyl substitutions: These groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to increase yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the aromatic rings provide additional binding affinity through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole can be compared with similar compounds such as:
Phenol, 2-ethoxy-5-(1-propenyl)-: This compound has a similar ethoxy and methylethyl substitution pattern but lacks the benzimidazole core.
Phenol, 2-methyl-5-(1-methylethyl)-: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its combination of the benzimidazole core with the sulfonyl group and specific substitutions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H24N2O3S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-6-25-19-8-7-16(13(2)3)11-20(19)26(23,24)22-12-21-17-9-14(4)15(5)10-18(17)22/h7-13H,6H2,1-5H3 |
Clé InChI |
RCZABWGBEXZSTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11569361.png)
![N'-[(E)-[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11569363.png)
![5-(3-Ethoxy-4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569374.png)
![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methyl-1,3-benzothiazole)](/img/structure/B11569382.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B11569390.png)

![ethyl 5-(2-hydroxy-3-{[1-(hydroxymethyl)propyl]amino}propoxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11569397.png)
![(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11569402.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11569404.png)
![(3E)-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11569405.png)
![5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569407.png)
![2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11569424.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569432.png)
